Ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound notable for its potential applications in pharmaceutical chemistry. This compound features a unique combination of functional groups and structural motifs that contribute to its biological activity and therapeutic potential.
This compound belongs to the class of thiazines, which are characterized by a sulfur atom in their ring structure. It also contains elements typical of benzoates and benzodioxoles, indicating its potential utility in medicinal chemistry, particularly in drug development.
The synthesis of ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate typically involves several reaction steps that may include:
Technical details regarding temperature, pressure, and solvents used during these reactions are critical for optimizing yield and purity.
The molecular structure of ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can be represented by its molecular formula . The structure features:
The molecular weight is approximately 462.55 g/mol. The compound's InChI key is provided for precise identification: InChI=1S/C25H26N2O5S/c1-2-30-24(29)22-12-10-21(11-13-22)25(31)28(26)20-8-6-18(7-9-20)23(27)14-15-17(19(20)32)16(26)33/h6-13,17H,2H2,1H3,(H,26,28)(H,29,30)/b14-15+.
Ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can participate in various chemical reactions including:
These reactions can be influenced by factors such as solvent choice and temperature.
The mechanism of action for this compound is primarily linked to its interactions with biological targets such as enzymes or receptors. The thiazine structure may allow for specific binding interactions due to its planar nature and ability to form hydrogen bonds.
Data from pharmacological studies may indicate that this compound exhibits activity against certain disease pathways or targets involved in cellular signaling or metabolism.
Ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is expected to have:
Chemical properties include:
Relevant data would include melting point and boiling point if available from experimental results.
Ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has potential applications in:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: